molecular formula C63H98N18O13S B081579 Substance P CAS No. 12769-48-1

Substance P

Número de catálogo B081579
Número CAS: 12769-48-1
Peso molecular: 1347.6 g/mol
Clave InChI: ADNPLDHMAVUMIW-CUZNLEPHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Substance P (SP) is a neuropeptide that consists of 11 amino acid residues . It is present in the nervous system and gastrointestinal tract . It causes the contraction of smooth muscle and dilation of blood vessels, and acts as a potent neurotransmitter especially in the transmission of signals from pain receptors .


Synthesis Analysis

Substance P is synthesized by the solid-phase Merrifield method . It may regulate IL-8 synthesis at the level of mRNA stability rather than at the level of RNA synthesis .


Molecular Structure Analysis

Substance P is an undecapeptide, a peptide composed of a chain of 11 amino acid residues . It belongs to the tachykinin family of neuropeptides . The deduced amino acid sequence of substance P is as follows: Arg Pro Lys Pro Gln Gln Phe Phe Gly Leu Met (RPKPQQFFGLM) with an amide group at the C-terminus .


Chemical Reactions Analysis

Substance P functions by activating a receptor-channel coupling mechanism that involves the production of IP3, which releases Ca++ from inter- stores and generates an oscillatory chloride current .


Physical And Chemical Properties Analysis

Physical properties include color, molecular weight, and volume . A chemical property describes the ability of a substance to undergo a specific chemical change .

Aplicaciones Científicas De Investigación

  • Localization in the Nervous System : Substance P has been localized in certain primary sensory neurons and in many brain areas, supporting its role as a transmitter or modulator in the nervous system (Hokfelt et al., 1975).

  • Role in CNS and Release Mechanisms : Studies have shown Substance P's potent depolarizing action on motoneurons and its characteristic neuronal excitation, suggesting its neurotransmitter role in the CNS. Its release from the hypothalamus is potassium-evoked and calcium-dependent (Iversen, Jessell, & Kanazawa, 1976).

  • Substance P Receptor and Genetic Studies : A functional cDNA encoding the rat substance P receptor has been characterized, revealing its relation to the G protein-coupled receptor family and its distribution in various tissues (Hershey & Krause, 1990).

  • Alzheimer's Disease : Substance P-like immunoreactivity is significantly reduced in Alzheimer's disease cerebral cortex and hippocampus, indicating the vulnerability of Substance P neurons or their terminals in AD (Beal & Mazurek, 1987).

  • Role in Nociception : Substance P is known as a modulator of nociception, signaling the intensity of noxious or aversive stimuli. Genetic studies and the development of antagonists have supported its central role in various CNS pathways involved in psychological stress (DeVane, 2001).

  • Effects on Haemodynamics and Metabolism : Substance P has vaso-active properties and affects general and coronary haemodynamics in dogs (Maxwell, 1968).

  • Central Sedative Activity : It has a central sedative activity and influences sensory transmission (Stern, 1969).

  • Conformation in Solution : Studies on its three-dimensional structure in different solvents suggest a complex conformational equilibrium (Chassaing, Convert, & Lavielle, 1986).

  • Role in Pain Transmission : Substance P is involved in gating the transfer of pain information through the spinal cord (Henry, 1980).

  • Ionic Mechanisms : It has complex ionic mechanisms involving activation and deactivation of membrane conductances in neurons (Spigelman & Puil, 1990).

  • Role in Depression : Substance P plays a role in depression, acting as a central neurotransmitter, neuromodulator, and immunomodulator. NK1 receptor antagonists have shown promise in treating depression with fewer side effects (Schwarz & Ackenheil, 2002).

  • Interactions with Opiates and Opioids : The interaction between Substance P and opiates, opioids, and their receptors has been a subject of research, contributing to the development of analgesics (Schneider, Bunge, & Heinrich, 1990).

  • Role in Inflammation : Substance P is elevated in inflamed human periradicular tissue, suggesting its role in modulating inflammatory responses (Tuncer, Alaçam, & Oral, 2004).

  • Interaction with Mast Cells : It induces granulocyte infiltration through the degranulation of mast cells, playing a role in inflammatory changes (Matsuda et al., 1989).

  • Involvement in Respiratory Disorders : Substance P is involved in respiratory disorders, including its role in respiratory rhythm regulation and initiation of cytokine storming in COVID-19 (Mehboob, Oehme, & Pfaff, 2023).

  • Immune Response : Substance P mediates interactions between neurons and immune cells, modulating immune cell proliferation rates and cytokine production (Mashaghi et al., 2016).

Safety And Hazards

Substance P should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

There are several potential development directions of carbohydrate-containing therapeutics, which could be relevant for Substance P. These include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

Propiedades

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNPLDHMAVUMIW-CUZNLEPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H98N18O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1347.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Substance P

CAS RN

33507-63-0
Record name Substance P
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033507630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Substance P
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Substance P
Reactant of Route 2
Substance P
Reactant of Route 3
Substance P
Reactant of Route 4
Substance P
Reactant of Route 5
Substance P
Reactant of Route 6
Substance P

Citations

For This Compound
1,370,000
Citations
S Harrison, P Geppetti - The international journal of biochemistry & cell …, 2001 - Elsevier
… of substance P from its discovery in the 1930s to the present day. The development of substance P … to explore the functional role of substance P. Chronic inflammation and pain are …
Number of citations: 677 www.sciencedirect.com
CL DeVane - … : The Journal of Human Pharmacology and Drug …, 2001 - Wiley Online Library
… Animal and genetic research, recent developments of nonpeptide substance P antagonists, … understanding of substance P. After 7 decades, the physiologic role of substance P is known …
AH Amin, TBB Crawford, JH Gaddum - The Journal of physiology, 1954 - ncbi.nlm.nih.gov
… The work described here was undertaken in order to study the distribution of substance P in … Methods have now been devised for extracting HT and substance P separately, so that the …
Number of citations: 012 www.ncbi.nlm.nih.gov
W Zieglgänsberger - Cell and tissue research, 2019 - Springer
Substance P (SP) is a highly conserved member of the tachykinin peptide family that is widely expressed throughout the animal kingdom. The numerous members of the tachykinin …
Number of citations: 174 link.springer.com
SE Leeman, EA Mroz - Life sciences, 1974 - Elsevier
… for Substance P … Substance P. It was thus possible to argue that, although this peptide met the pharmacological definition of Substance P, it was not identical to the classical Substance P…
Number of citations: 177 www.sciencedirect.com
DG Snijdelaar, R Dirksen, R Slappendel… - European Journal of …, 2000 - Wiley Online Library
… This article reviews the current knowledge on substance P and especially its place and … cellular effects of substance P and the role of the NK1-receptor. Finally, the role of substance P in …
Number of citations: 164 onlinelibrary.wiley.com
BEB Sandberg, LL Iversen - Journal of medicinal chemistry, 1982 - ACS Publications
The undecapeptidesubstance P (SP) was first described as a biologically active compound in gut extracts by von Euler andGaddum1 more than 50 years ago, and at that time they …
Number of citations: 134 pubs.acs.org
JK Mai, PH Stephens, A Hopf, AC Cuello - Neuroscience, 1986 - Elsevier
… These studies demonstrated that substance P … , substance P immunoreactive cell bodies were seen in most cortical areas and novel features were noted in the distribution of substance P…
Number of citations: 205 www.sciencedirect.com
TM O'Connor, J O'Connell, DI O'Brien… - Journal of cellular …, 2004 - Wiley Online Library
The diffuse neuroendocrine system consists of specialised endocrine cells and peptidergic nerves and is present in all organs of the body. Substance P (SP) is secreted by nerves and …
Number of citations: 946 onlinelibrary.wiley.com
RA Nicoll, C Schenker… - Annual review of …, 1980 - annualreviews.org
… In this review we examine the evidence that SP may be a transmitter in three substance P systems: … In this review we have used the term substance P-like immunoreactivity (SPLI) when …
Number of citations: 612 www.annualreviews.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.